1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine is a chemical compound that belongs to the piperidine class, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring. The compound also features a 3-bromo-benzylamino group attached to the fourth position of the piperidine ring, which influences its chemical properties and potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under several databases, including PubChem and CAS Common Chemistry, where it is identified by the CAS number 359877-98-8. It is often used as an intermediate in organic synthesis and has been explored for its potential therapeutic applications.
1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine is classified as an organic compound, specifically a substituted piperidine. Its structure allows it to participate in various chemical reactions, making it a valuable building block in drug development and organic chemistry.
The synthesis of 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, maintaining an inert atmosphere during sensitive steps can prevent unwanted side reactions.
1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be tailored by modifying reaction conditions such as temperature and solvent polarity, allowing for selective transformations.
The mechanism of action for 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine largely depends on its application in medicinal chemistry. As a precursor for active pharmaceutical ingredients, it may interact with specific biological targets through various mechanisms:
1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine exhibits several notable physical properties:
The chemical properties include:
1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine has several applications in scientific research:
Piperidine—a six-membered heterocycle with one nitrogen atom—represents one of organic chemistry’s most versatile scaffolds, underpinning over twenty therapeutic classes [2]. Its saturated, sp³-hybridized ring system confers conformational flexibility, enabling optimal binding interactions with diverse biological targets. Seminal natural products like the analgesic morphine and the anticholinergic atropine feature embedded piperidine structures, validating its pharmacological relevance [2]. Synthetic derivatives have expanded these applications dramatically, particularly in oncology and central nervous system (CNS) disorders. For instance, crizotinib (an ALK/ROS1 kinase inhibitor for non-small cell lung cancer) and halofuginone (an antiparasitic agent) exemplify piperidine’s role in modern drug design [2] [9].
Table 1: Therapeutic Applications of Representative Piperidine Derivatives
| Compound | Therapeutic Category | Key Biological Target |
|---|---|---|
| Morphine | Severe pain analgesia | μ-Opioid receptor |
| Atropine | Bradycardia/mydriasis control | Muscarinic acetylcholine receptors |
| Crizotinib | Anticancer (ALK inhibition) | Anaplastic lymphoma kinase (ALK) |
| Halofuginone | Antiparasitic | Prolyl-tRNA synthetase |
| 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine | Synthetic intermediate | N/A (Building block for drug design) |
The compound 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine (CAS 887581-81-9) epitomizes strategic piperidine functionalization. Its structure features two nitrogen atoms: one protected as a tert-butoxycarbonyl (Boc) carbamate, and the other as a 3-bromobenzylamine-substituted secondary amine. This design balances reactivity and stability for further derivatization [4] [8]. Molecular weight analysis (383.32 g/mol, C₁₈H₂₇BrN₂O₂) confirms its suitability as an intermediate in multi-step syntheses targeting pharmacologically active molecules [4].
The Boc group serves as a cornerstone in amine protection strategies due to its orthogonal stability and controlled deprotection. It is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic (NaOH, Et₃N) or aqueous conditions, forming a stable carbamate linkage resistant to nucleophiles and bases [3] [5]. Crucially, its acid-lability enables selective cleavage with trifluoroacetic acid (TFA) or HCl without disturbing common protecting groups like fluorenylmethyloxycarbonyl (Fmoc), facilitating complex peptide and heterocycle syntheses [5] .
Table 2: Stability and Deprotection Profile of the Boc Group
| Condition | Boc Stability | Deprotection Reagents | Mechanism |
|---|---|---|---|
| Strong acids (pH <1, RT) | Low | TFA/DCM; HCl/MeOH | Acidolysis to tert-butyl cation |
| Bases (pH 9–12) | High | N/A | Resists hydrolysis |
| Nucleophiles (RNH₂, RLi) | Moderate | N/A (limited migration risk) | Resists displacement |
| Reducing agents (NaBH₄) | High | N/A | Unaffected |
| TMSI/MeOH | Low | Trimethylsilyl iodide | Silylation → decarboxylation |
In 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine, the Boc group masks the piperidine nitrogen, directing reactivity toward the benzylamino nitrogen or bromoaryl site during coupling reactions [8] . This protection is indispensable when synthesizing analogs requiring selective amine functionalization. For instance, sequential Fmoc/Boc deprotection enables solid-phase synthesis of piperidine-peptide conjugates—a strategy leveraged in anticancer and antimicrobial agent development .
Bromine, as a heavy halogen, confers distinct advantages in drug design. Its van der Waals radius (1.85 Å) and electronegativity (2.96) enable formation of halogen bonds (X-bonds) with biomolecular targets, where the bromine acts as an electrophilic "sigma-hole" donor to oxygen, nitrogen, or sulfur acceptors [6]. This interaction enhances binding affinity and selectivity—particularly in kinase and GPCR inhibitors. Additionally, bromine increases lipophilicity (log P boost ≈ +1.5–2.0), improving membrane permeability [6].
The 3-bromobenzyl moiety in our target compound serves dual roles:
Table 3: Impact of Halogen Substituents on Molecular Properties
| Halogen | Van der Waals Radius (Å) | Electronegativity | Common Roles | Effect on log P |
|---|---|---|---|---|
| Fluorine | 1.47 | 3.98 | Metabolic blocking; H-bonding | +0.1–0.3 |
| Chlorine | 1.75 | 3.16 | Steric block; weak X-bonding | +0.5–1.0 |
| Bromine | 1.85 | 2.96 | X-bonding; cross-coupling | +1.5–2.0 |
| Iodine | 1.98 | 2.66 | Strong X-bonding; radiolabeling | +2.0–2.7 |
Bioisosterism studies indicate that 3-bromobenzyl mimics 3-iodobenzyl in thyroid hormone transporters but differs from chlorinated analogs in antibacterial piperidines, underscoring halogen-specific effects [6]. In 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine, the bromine atom may thus enhance CNS penetration or enable late-stage diversification into positron emission tomography (PET) tracers via isotopic exchange [6] [8].
CAS No.: 28008-55-1
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 21416-14-8